1-(1-Hydroxy-6,8-dimethoxy-3-methylnaphthalen-2-yl)ethan-1-one
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Overview
Description
1-(1-Hydroxy-6,8-dimethoxy-3-methyl-2-naphthalenyl)ethanone is a chemical compound with the molecular formula C15H16O4 and a molecular weight of 260.29 g/mol It is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings
Preparation Methods
The synthesis of 1-(1-Hydroxy-6,8-dimethoxy-3-methyl-2-naphthalenyl)ethanone involves several steps. One common synthetic route starts with the preparation of 2-acetyl-3-methylnaphthalene-1,6,8-triol, which is then subjected to specific reaction conditions to yield the desired compound . The reaction conditions typically involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
1-(1-Hydroxy-6,8-dimethoxy-3-methyl-2-naphthalenyl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of more complex molecules. . In industry, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxy-6,8-dimethoxy-3-methyl-2-naphthalenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including modulation of enzyme activity and signaling pathways .
Comparison with Similar Compounds
1-(1-Hydroxy-6,8-dimethoxy-3-methyl-2-naphthalenyl)ethanone can be compared with other naphthalene derivatives, such as 2-acetyl-3-methylnaphthalene-1,6,8-triol and other hydroxylated naphthalene compounds . Its uniqueness lies in the specific arrangement of functional groups, which imparts distinct chemical and biological properties. Similar compounds include other hydroxylated and methoxylated naphthalene derivatives, each with varying degrees of reactivity and applications.
Properties
CAS No. |
22649-07-6 |
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Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
1-(1-hydroxy-6,8-dimethoxy-3-methylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C15H16O4/c1-8-5-10-6-11(18-3)7-12(19-4)14(10)15(17)13(8)9(2)16/h5-7,17H,1-4H3 |
InChI Key |
FHHUIFBQMMGHQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC)OC |
Origin of Product |
United States |
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